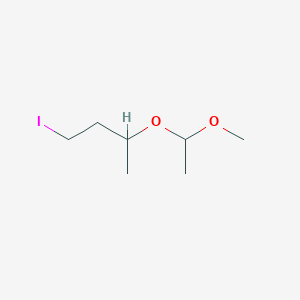
1-Iodo-3-(1-methoxyethoxy)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-3-(1-methoxyethoxy)butane is an organic compound with the molecular formula C7H15IO2 It is a halogenated ether, characterized by the presence of an iodine atom and a methoxyethoxy group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(1-methoxyethoxy)butane can be synthesized through a multi-step process involving the halogenation of butane derivatives. One common method involves the reaction of 1-butanol with iodine and a suitable oxidizing agent to introduce the iodine atom. The resulting iodo compound is then reacted with 1-methoxyethanol under controlled conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(1-methoxyethoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the removal of the iodine atom, resulting in the formation of alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution: 1-(1-methoxyethoxy)butanol.
Oxidation: 1-(1-methoxyethoxy)butanone.
Reduction: 1-(1-methoxyethoxy)butane.
Scientific Research Applications
1-Iodo-3-(1-methoxyethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its potential use in radiolabeling for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-iodo-3-(1-methoxyethoxy)butane involves its reactivity as a halogenated ether. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Iodo-3-methylbutane: Similar in structure but lacks the methoxyethoxy group.
1-Iodo-2-methoxyethane: Contains a methoxy group but has a shorter carbon chain.
1-Iodo-4-(1-methoxyethoxy)butane: Similar but with a different position of the methoxyethoxy group.
Uniqueness: 1-Iodo-3-(1-methoxyethoxy)butane is unique due to the presence of both an iodine atom and a methoxyethoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic applications and research purposes.
Properties
CAS No. |
61847-06-1 |
|---|---|
Molecular Formula |
C7H15IO2 |
Molecular Weight |
258.10 g/mol |
IUPAC Name |
1-iodo-3-(1-methoxyethoxy)butane |
InChI |
InChI=1S/C7H15IO2/c1-6(4-5-8)10-7(2)9-3/h6-7H,4-5H2,1-3H3 |
InChI Key |
PVVZLOFQLWIVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCI)OC(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















